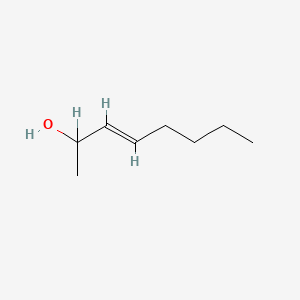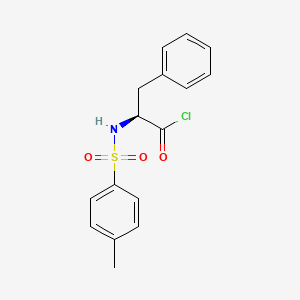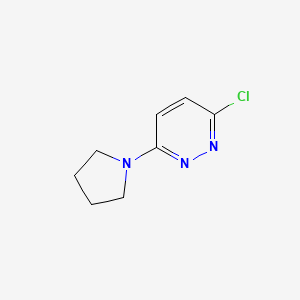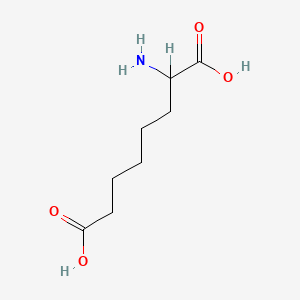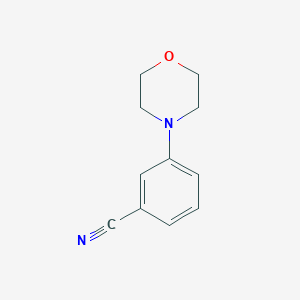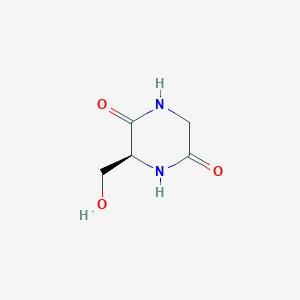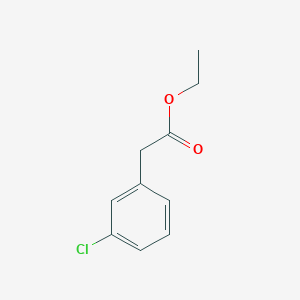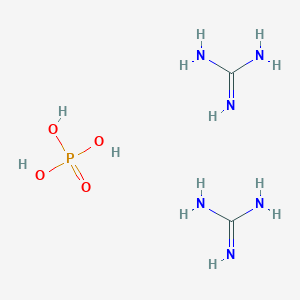
Diguanidine phosphate
Overview
Description
Diguanidine phosphate, also known as guanidinium monohydrogen phosphate, is a chemical compound with the formula C₂H₁₃N₆O₄P. It is a derivative of guanidine, a strong organic base, and is commonly used in various industrial and scientific applications. The compound is known for its high solubility in water and its ability to form stable complexes with various metal ions .
Mechanism of Action
Target of Action
Diguanidine phosphate, also known as Guanidinium monohydrogen phosphate , is a compound that has been studied for its potential biological activities Guanidine, a related compound, is known to interact with several targets, including aldehyde dehydrogenase, mitochondrial, ribonuclease pancreatic, dna, disks large homolog 4, lysozyme, guanidinoacetate n-methyltransferase, and arginase .
Mode of Action
Guanidine, a related compound, is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes . It’s plausible that this compound may have similar interactions with its targets, leading to changes in cellular function.
Biochemical Pathways
Guanidine compounds are known to be involved in a variety of biochemical pathways, including those related to cyanobacterial toxins bearing arginine derivatives, or even guanidine groups derived from unique biosynthetic pathways .
Result of Action
Guanidine, a related compound, is known to treat muscle weakness and fatigue associated with the myasthenic complications of eaton-lambert syndrome . It’s plausible that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of diguanidine phosphate are not well-documented in the literature. Guanidine, a related compound, is known to interact with various enzymes, proteins, and other biomolecules. Guanidine can form hydrogen bonds due to its planarity and high basicity, which makes it a versatile functional group for compounds with biological activity .
Cellular Effects
Guanidine and its derivatives play a crucial role in the metabolism of living organisms . They are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Guanidine and its derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Guanidine and its derivatives are known to be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diguanidine phosphate can be synthesized through the reaction of guanidine carbonate with phosphoric acid in an aqueous solution. The pH of the solution is controlled to ensure the formation of the desired product . Another method involves the reaction of urea with phosphorous pentoxide, which results in the formation of guanidine phosphate .
Industrial Production Methods: In industrial settings, this compound is produced by mixing equimolar quantities of phosphoric acid and cyanoguanidine. This reaction mixture is heated with agitation in the presence of a surfactant to a temperature range of 200°C to 240°C. Agitation is continued until foaming stops, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Diguanidine phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced under specific conditions to form lower oxidation states.
Substitution: It can undergo substitution reactions where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can produce a variety of guanidine derivatives .
Scientific Research Applications
Diguanidine phosphate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Monoguanidine dihydrogen phosphate: Similar in structure but differs in its flame-retardant properties.
Guanidine hydrochloride: Commonly used in protein denaturation studies but lacks the phosphate group present in diguanidine phosphate.
Guanidine nitrate: Used as a propellant and in explosives, differing significantly in its applications compared to this compound.
Uniqueness: this compound is unique due to its ability to form stable complexes with metal ions and its wide range of applications in various fields. Its flame-retardant properties make it particularly valuable in the textile industry, while its role in enzyme mechanisms and protein folding studies highlights its importance in biological research .
Properties
IUPAC Name |
guanidine;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH5N3.H3O4P/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHPJTCTVWVCLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.C(=N)(N)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H13N6O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5423-23-4 | |
| Record name | Diguanidine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005423234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisguanidinium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIGUANIDINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USD9HN0B2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


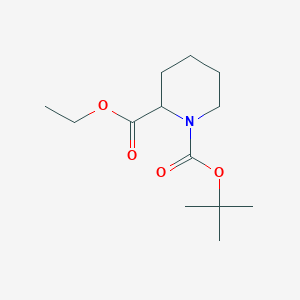
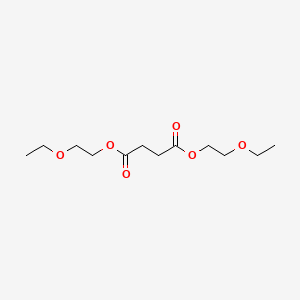
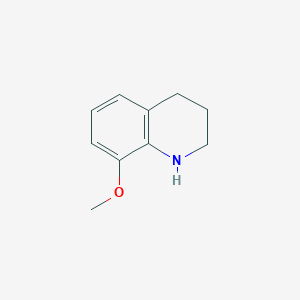
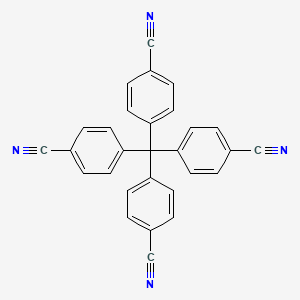
![(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid](/img/structure/B1588257.png)
